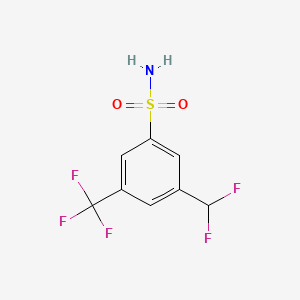
3-Difluoromethyl-5-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are often employed to produce high-purity 3-Difluoromethyl-5-(trifluoromethyl)benzenesulfonamide suitable for commercial applications .
化学反应分析
Types of Reactions
3-Difluoromethyl-5-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring .
科学研究应用
3-Difluoromethyl-5-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
作用机制
The mechanism of action of 3-Difluoromethyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This compound may also participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity .
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the difluoromethyl group.
3-Fluoro-5-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a sulfonamide group.
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Contains two trifluoromethyl groups and a sulfonyl chloride group.
Uniqueness
3-Difluoromethyl-5-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties such as enhanced stability, reactivity, and binding affinity. These properties make it a valuable compound for various applications in research and industry .
属性
分子式 |
C8H6F5NO2S |
|---|---|
分子量 |
275.20 g/mol |
IUPAC 名称 |
3-(difluoromethyl)-5-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H6F5NO2S/c9-7(10)4-1-5(8(11,12)13)3-6(2-4)17(14,15)16/h1-3,7H,(H2,14,15,16) |
InChI 键 |
KSYMFXYEAZHUSJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


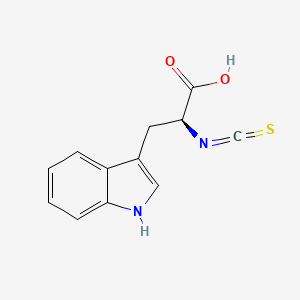
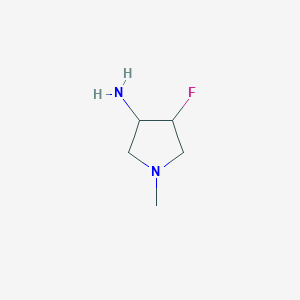
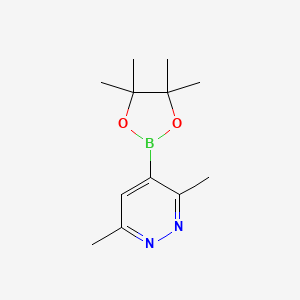

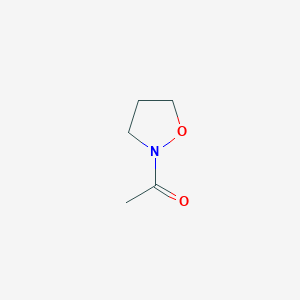
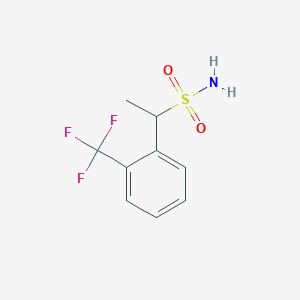

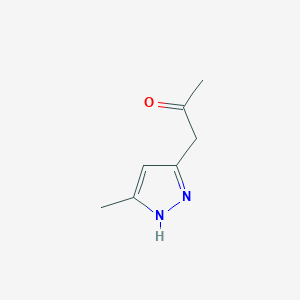


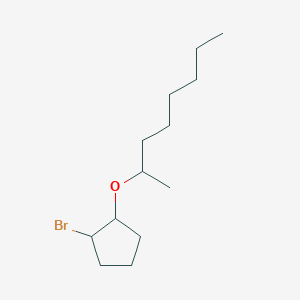

![3-(2-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13616003.png)

